(Z)-2-NonenedioicAcid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-Nonenedioic acid is an organic compound with the molecular formula C9H14O4 It is a dicarboxylic acid with a double bond in the cis configuration, which gives it unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
(Z)-2-Nonenedioic acid can be synthesized through several methods. One common approach involves the oxidation of unsaturated fatty acids. For instance, oleic acid can be oxidized using potassium permanganate or ozone to yield (Z)-2-Nonenedioic acid. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, (Z)-2-Nonenedioic acid can be produced through the catalytic oxidation of olefins. This process often employs catalysts such as palladium or platinum and requires precise control of reaction parameters to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-Nonenedioic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce shorter-chain dicarboxylic acids.
Reduction: The double bond can be reduced using hydrogenation catalysts to form saturated dicarboxylic acids.
Substitution: The carboxylic acid groups can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ozone, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Alcohols and amines in the presence of acid catalysts for esterification and amidation, respectively.
Major Products
Oxidation: Shorter-chain dicarboxylic acids.
Reduction: Saturated dicarboxylic acids.
Substitution: Esters and amides of (Z)-2-Nonenedioic acid.
Scientific Research Applications
(Z)-2-Nonenedioic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Studies have explored its role in metabolic pathways and its potential as a biomarker.
Medicine: Research is ongoing into its potential therapeutic uses, including as an anti-inflammatory agent.
Industry: It is used in the production of polymers, resins, and plasticizers due to its dicarboxylic nature.
Mechanism of Action
The mechanism by which (Z)-2-Nonenedioic acid exerts its effects involves its interaction with various molecular targets. In biological systems, it can participate in metabolic pathways, influencing the synthesis and degradation of other compounds. Its double bond and carboxylic acid groups allow it to interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Azelaic Acid: Another dicarboxylic acid with similar applications in industry and medicine.
Sebacic Acid: Used in the production of polymers and as a plasticizer.
Maleic Acid: Known for its use in the production of resins and as a precursor in organic synthesis.
Uniqueness
(Z)-2-Nonenedioic acid is unique due to its cis configuration, which imparts distinct chemical properties compared to its trans isomer. This configuration affects its reactivity and the types of products formed in chemical reactions, making it valuable for specific applications where the cis configuration is advantageous.
Properties
Molecular Formula |
C9H14O4 |
---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
(Z)-non-2-enedioic acid |
InChI |
InChI=1S/C9H14O4/c10-8(11)6-4-2-1-3-5-7-9(12)13/h4,6H,1-3,5,7H2,(H,10,11)(H,12,13)/b6-4- |
InChI Key |
YIXPUAYMZURQJH-XQRVVYSFSA-N |
Isomeric SMILES |
C(CC/C=C\C(=O)O)CCC(=O)O |
Canonical SMILES |
C(CCC=CC(=O)O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.